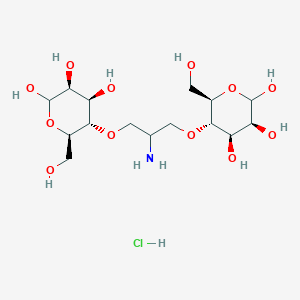
3-(4-But-2-enoylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-But-2-enoylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenyl group substituted with a but-2-enoyl group at the para position and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-But-2-enoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-but-2-enoylphenyl with propanoic acid under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the acylation process . The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in industrial processes to enhance sustainability .
化学反応の分析
Types of Reactions
3-(4-But-2-enoylphenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as heteropolyoxometalates.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
3-(4-But-2-enoylphenyl)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(4-But-2-enoylphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacks the phenyl and but-2-enoyl groups.
3-Bromopropanoic acid: Contains a bromine atom instead of the but-2-enoyl group.
3-Phenylpropanoic acid: Similar structure but with a phenyl group instead of the but-2-enoyl group.
Uniqueness
3-(4-But-2-enoylphenyl)propanoic acid is unique due to the presence of both the but-2-enoyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-(4-but-2-enoylphenyl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c1-2-3-12(14)11-7-4-10(5-8-11)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16) |
InChIキー |
WSCATBITCMNDSU-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)C1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)


![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)

![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)


![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)

![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
